![molecular formula C17H20N2O2 B14347332 2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate CAS No. 99444-91-4](/img/structure/B14347332.png)
2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-azabicyclo[222]octan-5-yl 1H-indole-3-carboxylate is a complex organic compound that combines the structural features of both azabicyclo and indole systems
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azabicyclo[222]octan-5-yl 1H-indole-3-carboxylate typically involves the construction of the azabicyclo[22One common method involves the nucleophilic attack and intramolecular cyclization of cyclopentanes and piperidine derivatives . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The azabicyclo[2.2.2]octane core may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azabicyclo[2.2.2]octane: A simpler analog with similar structural features but lacking the indole moiety.
2-Azabicyclo[3.2.1]octane: Another related compound with a different bicyclic structure.
Uniqueness
2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate is unique due to the combination of the azabicyclo[2.2.2]octane core and the indole moiety. This structural combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
99444-91-4 |
|---|---|
Formule moléculaire |
C17H20N2O2 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
(2-methyl-2-azabicyclo[2.2.2]octan-5-yl) 1H-indole-3-carboxylate |
InChI |
InChI=1S/C17H20N2O2/c1-19-10-11-6-7-12(19)8-16(11)21-17(20)14-9-18-15-5-3-2-4-13(14)15/h2-5,9,11-12,16,18H,6-8,10H2,1H3 |
Clé InChI |
KKRDXNFGOGRDJA-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2CCC1CC2OC(=O)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


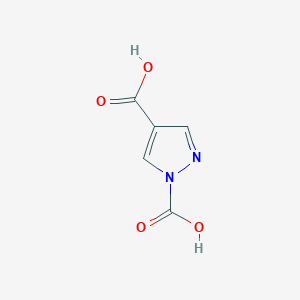
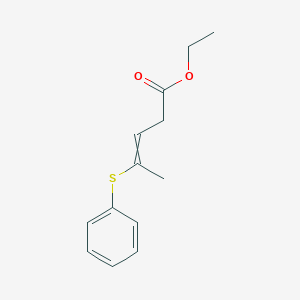
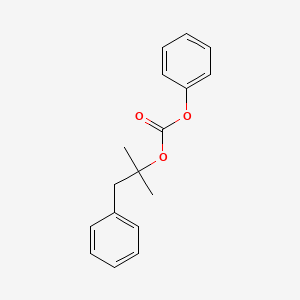
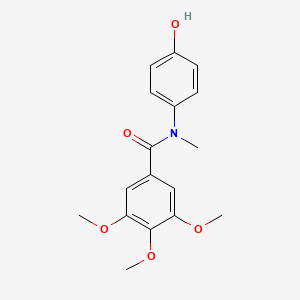
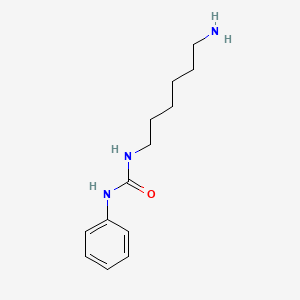
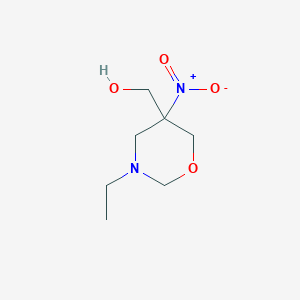
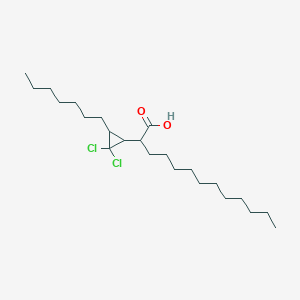
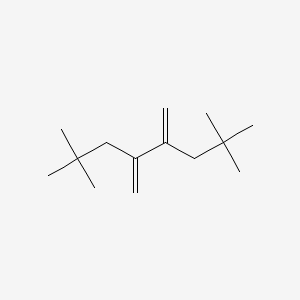
![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)
![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
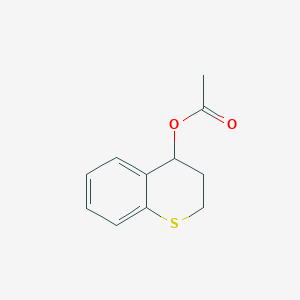
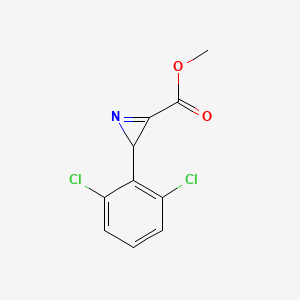
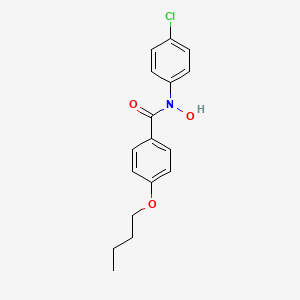
![11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one](/img/structure/B14347327.png)
